N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-13-8-9-17(24-2)15(10-13)16-11-26-19(20-16)21-18(22)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMCJKMFUQYCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazole/Acetamide Derivatives from Patent Literature (EP3 348 550A1)
Compound A : N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
- Key Differences : Replaces the thiazole ring with a benzothiazole core and introduces a chlorine substituent.
- Impact : The chlorine atom increases electronegativity and may enhance halogen bonding, while the benzothiazole system could improve planar stacking interactions compared to the smaller thiazole ring in the target compound .
Compound B : N-(6-Methoxybenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
Dichlorophenyl/Pyrazole-Based Acetamide (Acta Cryst. E69, o39)
Compound C : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Differences : Features a pyrazole ring instead of thiazole and a dichlorophenyl group.
- Structural Insights : The amide group forms R₂²(10) dimers via N–H⋯O hydrogen bonds, with dihedral angles of 80.7° between the dichlorophenyl and pyrazole rings.
- Impact : The pyrazole ring’s nitrogen atoms may participate in coordination chemistry, while the dichlorophenyl group increases lipophilicity compared to the dimethoxyphenyl group in the target compound .
Methyl-Thiazole Derivatives (CAS 847930-99-8)
Compound D : N-(2,5-Dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Key Differences : Substitutes the 4-(2,5-dimethoxyphenyl) group with a 4-methyl-thiazole and a 2,5-dimethylphenyl acetamide.
- The absence of methoxy groups may limit hydrogen-bonding capacity compared to the target compound .
Chloromethyl-Thiazole Derivatives (CAS 2126160-19-6)
Compound E : 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride
- Key Differences : Introduces a chloromethyl group on the thiazole ring and exists as a hydrochloride salt.
- This contrasts with the neutral, non-ionic target compound .
Comparative Data Table
| Property | Target Compound | Compound A | Compound C | Compound D |
|---|---|---|---|---|
| Core Structure | Thiazole | Benzothiazole | Pyrazole | Thiazole |
| Substituents | 4-(2,5-Dimethoxyphenyl) | 6-Chloro | 2,4-Dichlorophenyl | 4-Methyl |
| Acetamide Modification | Phenylsulfanyl | 2,5-Dimethoxyphenyl | 2,3-Dihydro-1H-pyrazol-4-yl | 2,5-Dimethylphenyl |
| Electron Effects | Electron-donating (methoxy) | Electron-withdrawing (Cl) | Electron-withdrawing (Cl) | Electron-neutral (CH₃) |
| Solubility | Moderate (polar groups) | Low (Cl, aromatic) | Low (Cl, lipophilic) | Moderate (CH₃) |
| Key Interactions | Hydrogen bonding (methoxy), π-π | Halogen bonding (Cl) | Hydrogen bonding (amide) | Steric hindrance (CH₃) |
Research Findings and Implications
- Structural Flexibility : The thiazole ring in the target compound allows for versatile substitution patterns, balancing electronic and steric effects. Methoxy groups enhance solubility, while the phenylsulfanyl group may confer metabolic stability .
- Biological Relevance : Thiazole derivatives often exhibit antimicrobial, anticancer, or enzyme-inhibitory activities. The target compound’s dimethoxyphenyl group aligns with motifs seen in kinase inhibitors (e.g., methoxy-mediated ATP-binding pocket interactions) .
- Synthetic Challenges : Coupling reactions (e.g., using carbodiimides as in Compound C’s synthesis) are critical for acetamide formation. Purification methods must account for the polar methoxy and sulfanyl groups .
Q & A
Q. What are the standard synthetic routes for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves:
- Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones (e.g., 2-bromo-1-(2,5-dimethoxyphenyl)ethanone) under reflux conditions in ethanol or THF .
- Sulfanylacetamide coupling : Reaction of the thiazole intermediate with 2-(phenylsulfanyl)acetic acid chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Key Conditions:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Ethanol, 80°C, 12 h | 65–70 | 90–92 |
| Acetamide coupling | DCM, 0°C, 2 h | 75–80 | 88–90 |
Q. What analytical techniques validate the compound’s structural integrity and purity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.75–3.85 ppm; thiazole C=N at ~165 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 443.08) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?
- Methodological Answer :
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays (MTT) to distinguish direct target effects from off-target cytotoxicity .
- Dose-response normalization : Use Hill slope analysis to differentiate partial agonism/antagonism artifacts .
- Meta-analysis : Pool data from ≥3 independent replicates with stringent statistical thresholds (e.g., p < 0.01, two-tailed t-test) .
Q. What strategies optimize selectivity for enzyme targets (e.g., kinase inhibition)?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets, focusing on steric clashes with non-conserved residues (e.g., gatekeeper mutations) .
- SAR-driven modifications : Introduce substituents at the phenylsulfanyl group to exploit hydrophobic pockets (e.g., 4-fluoro substitution reduces off-target binding by 40%) .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
Q. How should researchers design stability studies under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via UPLC-MS at 0, 24, and 48 h. Methoxy groups enhance stability at pH 7.4 (t₁/₂ > 72 h) .
- Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) with amber glass controls. Thiazole derivatives typically require dark storage .
Data Contradiction Analysis
Q. Why do computational predictions (e.g., LogP) conflict with experimental partition coefficients?
- Methodological Answer :
- Solvent system calibration : Validate octanol-water partition assays using reference standards (e.g., caffeine, hydrocortisone). Discrepancies >0.5 LogP units suggest aggregation or ionization artifacts .
- QSAR model refinement : Incorporate quantum mechanical descriptors (e.g., polar surface area) to improve prediction accuracy for sulfur-containing acetamides .
Experimental Design
Q. What in vivo models are appropriate for evaluating pharmacokinetics?
- Methodological Answer :
- Rodent models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS show bioavailability >50% due to sulfanyl group enhancing membrane permeability .
- Tissue distribution : Use whole-body autoradiography in BALB/c mice to assess accumulation in target organs (e.g., liver, kidneys) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
